molecular formula C16H13NO5 B12553542 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione

Cat. No.: B12553542
M. Wt: 299.28 g/mol
InChI Key: GLOWNPVOMSWLKX-UHFFFAOYSA-N
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Description

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a pentane-2,4-dione moiety

Preparation Methods

The synthesis of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzaldehyde and furan-2-carbaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-nitrobenzaldehyde and furan-2-carbaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization to form the furan ring, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new compounds with extended conjugation.

Scientific Research Applications

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors.

Comparison with Similar Compounds

3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione can be compared with other similar compounds, such as :

    5-(Furan-3-yl)-2-methylpent-1-en-3-one: This compound has a similar furan ring structure but lacks the nitrophenyl group, resulting in different chemical and biological properties.

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound contains a furan ring substituted with a fluoronitrophenyl group, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

3-[[5-(2-nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione

InChI

InChI=1S/C16H13NO5/c1-10(18)14(11(2)19)9-12-7-8-16(22-12)13-5-3-4-6-15(13)17(20)21/h3-9H,1-2H3

InChI Key

GLOWNPVOMSWLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C

Origin of Product

United States

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